molecular formula C16H12Cl2N2O2S B2712953 4,5-dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 2094446-01-0

4,5-dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B2712953
CAS No.: 2094446-01-0
M. Wt: 367.24
InChI Key: FPNZJMIIPXODDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and multiple chlorine substitutions

Preparation Methods

The synthesis of 4,5-dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Chlorine Substituents: Chlorination of the benzene ring can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene derivative with sulfonyl chloride in the presence of a base like pyridine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4,5-Dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon.

Scientific Research Applications

4,5-Dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the sulfonamide group can interfere with folate synthesis in microorganisms, enhancing its antimicrobial activity.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine, mefloquine, and quinine. These compounds share the quinoline core structure but differ in their substituents, leading to variations in their biological activity and applications . For example:

    Chloroquine: Used primarily as an antimalarial drug.

    Mefloquine: Another antimalarial agent with a different substitution pattern.

    Quinine: A naturally occurring compound with antimalarial and antipyretic properties.

4,5-Dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dichloro-2-methyl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-10-8-12(17)13(18)9-15(10)23(21,22)20-14-6-2-4-11-5-3-7-19-16(11)14/h2-9,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNZJMIIPXODDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.